molecular formula C6H6N4 B1598358 2-Hydrazinonicotinonitrile CAS No. 368869-92-5

2-Hydrazinonicotinonitrile

Cat. No. B1598358
M. Wt: 134.14 g/mol
InChI Key: AZCGMWOIUKMUHD-UHFFFAOYSA-N
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Description

2-Hydrazinonicotinonitrile is a chemical compound with the molecular formula C6H6N4 . It contains a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 1 nitrile (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinonicotinonitrile includes a total of 16 bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 1 nitrile (aromatic), and 1 Pyridine . The average mass of the molecule is 134.139 Da .

Scientific Research Applications

  • Scientific Field : Environmental Science, specifically Water and Wastewater Management .
  • Summary of the Application : Heterotrophic Nitrifying and Aerobic Denitrifying Microorganisms (HNADs) are used for the treatment of nitrogen-containing wastewater . These microorganisms perform ammonia nitrification and nitrate/nitrite denitrification under the same aerobic conditions using an organic carbon source .
  • Methods of Application : The process involves the use of HNAD bacteria for treating breeding and leather wastewater, removing nitrogen sources, and improving water quality . The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes : The application of HNADs has shown excellent potential in improving water quality by effectively removing nitrogen sources .
  • Reduction of Nitroarenes

    • Scientific Field : Organic Chemistry .
    • Summary of the Application : Aryl amines are important raw materials for various applications, and there has been extensive research in developing economic processes for the reduction of nitroarenes . This process could potentially involve compounds similar to 2-Hydrazinonicotinonitrile.
    • Methods of Application : The methods are classified based on the source of hydrogen utilized during reduction and the mechanism involved in the reduction process . Specific methods involving 2-Hydrazinonicotinonitrile are not detailed in the source.
    • Results or Outcomes : The development of green methodologies for the reduction of nitroarenes is a compelling discipline for synthetic organic chemists .
  • Activation of Gaseous Substrates

    • Scientific Field : Inorganic Chemistry .
    • Summary of the Application : Numerous industrial processes utilize gaseous chemical feedstocks to produce useful chemical products . Low oxidation state and hydrido group 2 complexes have demonstrated promise with remarkable reactivity reported towards an array of industrially relevant gases .
    • Results or Outcomes : The use of these complexes can lead to the reduction and transformation of important gaseous substrates towards value-added chemical products .
  • Proteomics Research
    • Scientific Field : Biochemistry .
    • Summary of the Application : 2-Hydrazinonicotinonitrile is used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Results or Outcomes : The use of 2-Hydrazinonicotinonitrile in proteomics research can contribute to the understanding of protein structures and functions, which is crucial in various fields such as medicine, biology, and pharmacology .

properties

IUPAC Name

2-hydrazinylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-5-2-1-3-9-6(5)10-8/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCGMWOIUKMUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381517
Record name 2-Hydrazinonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinonicotinonitrile

CAS RN

368869-92-5
Record name 2-Hydrazinyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368869-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E M. Flefel, HA S. Abbas, R E. Abdel Mageid… - Molecules, 2015 - mdpi.com
… to be biologically active, heating of 2-hydrazinonicotinonitrile 17 with different aromatic aldehydes, … Finally, reaction of 2-hydrazinonicotinonitrile 17 with acetic acid or DMF afforded the …
Number of citations: 18 www.mdpi.com
MS Salem, SI Sakr, WM El‐Senousy… - Archiv der …, 2013 - Wiley Online Library
… ethanol to give the corresponding 2-hydrazinonicotinonitrile (8). The IR … Thus, heating 2-hydrazinonicotinonitrile 8 with carbon … via the reaction of 2-hydrazinonicotinonitrile 8 with ethyl …
Number of citations: 73 onlinelibrary.wiley.com
HH Sayed, EM Flefel, AM Abd El-Fatah… - Egypt J. Chem, 2010 - journals.ekb.eg
3-(4-CHLOROPHENYL)-1-(2,4-dichlorophenyl)-propen-1-one (1) was prepared and reacted with active methylene compound, ethyl cyanoacetate in the presence of ammonium acetate …
Number of citations: 8 journals.ekb.eg
P Mohite, D Nahar, R Pawara, T Alqahtani… - Arabian Journal of …, 2023 - Elsevier
… During the research, 2-hydrazinonicotinonitrile was prepared by chlorinating naphthalen-2-pyridone using phosphorous oxychloride (POCl 3 ) or phosphorus pentachloride (PCl 5 ). …
Number of citations: 1 www.sciencedirect.com
EK Hamza, NA Hamdy, ES Zarie… - Journal of …, 2020 - Wiley Online Library
… Reaction of 2-hydrazinonicotinonitrile 7 with acetylacetone afforded the corresponding N-pyrazolo derivative 8 in 52% yield (Scheme 3). The structure of 8 was confirmed by analytical …
Number of citations: 16 onlinelibrary.wiley.com
AJ Crovetti Jr - 1955 - search.proquest.com
… the chloro group could be replaced to give 2-hydrazinonicotinonitrile as the sole product; (2) … possible; thatcorresponding to LXII and 2-hydrazinonicotinonitrile. Although both possibili¬…
Number of citations: 1 search.proquest.com
JH Ryan, JA Smith, C Hyland, AG Meyer… - Progress in Heterocyclic …, 2014 - Elsevier
This review covers the work published in the calendar year 2013. Novel reaction chemistry and new ring synthetic methods for azepines, benzoazepines, oxepines, thiepines, …
Number of citations: 9 www.sciencedirect.com

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